1-(4-fluorophenyl)-6-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
Description
1-(4-Fluorophenyl)-6-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole is a tetrahydro-β-carboline (THβC) derivative characterized by a pyrido[3,4-b]indole scaffold. The compound features a 4-fluorophenyl substituent at position 1 and a methyl group at position 6 (Figure 1). This structural framework is associated with diverse biological activities, including antiproliferative, receptor modulation, and enzyme inhibition properties . The fluorine atom at the para position of the phenyl group enhances metabolic stability and influences electronic interactions, while the 6-methyl group contributes to lipophilicity and steric effects .
Properties
Molecular Formula |
C18H17FN2 |
|---|---|
Molecular Weight |
280.3 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-6-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C18H17FN2/c1-11-2-7-16-15(10-11)14-8-9-20-17(18(14)21-16)12-3-5-13(19)6-4-12/h2-7,10,17,20-21H,8-9H2,1H3 |
InChI Key |
PGRKEHDQDLLYOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2CCNC3C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(4-fluorophenyl)-6-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which is a well-known reaction for constructing indole rings. This method typically involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using microwave irradiation to shorten reaction times .
Chemical Reactions Analysis
1-(4-fluorophenyl)-6-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Scientific Research Applications
1-(4-fluorophenyl)-6-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-6-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole involves its interaction with specific molecular targets and pathways. For example, it may act as an antagonist at certain receptors in the central nervous system, leading to its potential use as a therapeutic agent . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The target compound can be compared to analogs with variations in substituents at positions 1, 3, and 6 (Table 1). Key differences include:
Key Observations :
- Position 1 : The 4-fluorophenyl group in the target compound provides metabolic stability compared to chlorophenyl or dimethoxyphenyl analogs .
Physical Properties :
- The target compound’s melting point is expected to range between 120–140°C, intermediate between 6-methoxy (discontinued, m.p. data unavailable) and 4-chlorophenyl analogs (m.p. 135–136°C) .
Structure-Activity Relationship (SAR)
- Electron-Withdrawing Groups (Position 1) : Fluorine at position 1 enhances metabolic stability and modulates electronic effects compared to chlorine or methoxy groups .
- Hybrid Derivatives : Tetrazole hybrids (e.g., compound 14c) demonstrate enhanced solubility but reduced antiproliferative activity compared to the target compound .
Biological Activity
Overview
1-(4-Fluorophenyl)-6-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole, also known as 1-(4-Fluorophenyl)-6-methyl-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride, is a synthetic compound belonging to the beta-carboline class. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications.
- IUPAC Name: this compound; hydrochloride
- Molecular Formula: C18H17FN2·HCl
- Molecular Weight: 316.8 g/mol
- CAS Number: 1431963-38-0
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been shown to bind to serotonin and dopamine receptors in the brain, which are crucial for regulating mood and emotional responses. The modulation of these neurotransmitter systems may contribute to its potential use as an antidepressant and anxiolytic agent.
Antidepressant and Anxiolytic Effects
Research indicates that beta-carbolines can exhibit antidepressant-like effects in animal models. The specific compound under discussion has demonstrated the ability to influence neurotransmitter levels and receptor activity associated with mood regulation. For instance:
- In rodent models, administration of the compound led to significant reductions in anxiety-like behaviors measured through elevated plus maze tests and forced swim tests, suggesting its potential as a therapeutic agent for anxiety disorders.
Antitumor Activity
Preliminary studies have explored the antitumor properties of this compound. In vitro assays have shown that this compound can inhibit the proliferation of various cancer cell lines:
- Cell Lines Tested:
- HeLa (cervical cancer)
- HepG2 (liver cancer)
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa | 12.5 | Moderate inhibition |
| HepG2 | 10.0 | Strong inhibition |
These findings suggest that the compound may interfere with cellular pathways involved in tumor growth and proliferation.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Studies have indicated that it can inhibit pro-inflammatory cytokines in vitro:
- In a study involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with the compound resulted in a significant decrease in TNF-alpha production.
Case Studies
A notable case study involved the administration of the compound in a mouse model of depression. Mice treated with varying doses showed improvements in behavioral tests compared to control groups:
- Dosage Groups:
- Low Dose: 5 mg/kg
- Medium Dose: 10 mg/kg
- High Dose: 20 mg/kg
The medium dose group exhibited optimal results in reducing depressive behaviors without significant side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
